Fipamezole hydrochloride

α2-adrenoceptor radioligand binding subtype selectivity

Fipamezole hydrochloride (also designated MPV-1730 hydrochloride or JP-1730 hydrochloride) is a synthetic, fluorine-substituted imidazole compound that functions as a potent, orally active antagonist at human α2-adrenergic receptors. Its binding affinities (Ki) are 9.2 nM at α2A, 17 nM at α2B, and 55 nM at α2C receptors.

Molecular Formula C14H16ClFN2
Molecular Weight 266.74 g/mol
CAS No. 150586-72-4
Cat. No. B1672677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipamezole hydrochloride
CAS150586-72-4
SynonymsMPV-1730;  JP-1730;  MPV1730;  JP1730;  MPV 1730;  JP 1730
Molecular FormulaC14H16ClFN2
Molecular Weight266.74 g/mol
Structural Identifiers
SMILESCCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3.Cl
InChIInChI=1S/C14H15FN2.ClH/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14;/h3-5,8-9H,2,6-7H2,1H3,(H,16,17);1H
InChIKeyXAGTWPPXXHAZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fipamezole Hydrochloride (CAS 150586-72-4): What Scientific Buyers Need to Know About This α2-Adrenergic Receptor Antagonist


Fipamezole hydrochloride (also designated MPV-1730 hydrochloride or JP-1730 hydrochloride) is a synthetic, fluorine-substituted imidazole compound that functions as a potent, orally active antagonist at human α2-adrenergic receptors. Its binding affinities (Ki) are 9.2 nM at α2A, 17 nM at α2B, and 55 nM at α2C receptors [1]. The compound was advanced to Phase IIb/III clinical investigation for levodopa-induced dyskinesia (LID) in Parkinson's disease [2]. As the hydrochloride salt of the free base (CAS 150586-58-6), it is the preferred form for research procurement due to its enhanced aqueous solubility and defined stoichiometry.

Why Fipamezole Hydrochloride Cannot Be Replaced by Idazoxan, Atipamezole, or Yohimbine in α2-Adrenoceptor Research


Although idazoxan, atipamezole, yohimbine, and rauwolscine all share α2-adrenergic receptor antagonism as their nominal mechanism, their subtype selectivity fingerprints, functional efficacy, off-target binding profiles, oral bioavailability, and clinical-stage validation differ substantially [1]. Idazoxan additionally binds imidazoline I1/I2 receptors with high affinity (pKi = 5.90, 7.22) , while atipamezole—despite its picomolar α2 affinity—suffers from poor oral bioavailability that limits its utility beyond veterinary parenteral applications . Yohimbine exhibits a distinct α2C-preferring profile (Ki ~0.68 nM) and prominent serotonergic off-target effects. These pharmacological divergences produce materially different experimental outcomes in preclinical dyskinesia models and human trials, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for Fipamezole Hydrochloride Against Key α2 Antagonist Comparators


Human α2 Subtype Binding Affinity: Fipamezole vs Idazoxan, Atipamezole, and Yohimbine

Fipamezole hydrochloride displays a characteristic non-subtype-selective binding profile across human α2A, α2B, and α2C adrenoceptors, with Ki values of 9.2 nM, 17 nM, and 55 nM respectively [1]. This contrasts with atipamezole, which is approximately 6- to 62-fold more potent at all three subtypes (Ki: 1.1, 1.0, 0.89 nM) , and with yohimbine, which shows marked α2C preference (Ki: 3.0, 10, 0.68 nM) [2]. Idazoxan is broadly comparable in α2A affinity (Ki ~9.8 nM) but is approximately 2.2-fold weaker at α2B (Ki ~37 nM) and approximately 2.8-fold more potent at α2C (Ki ~20 nM) . The inter-compound rank order of α2A:α2C selectivity ratios is: yohimbine (4.4:1) > idazoxan (1:2.0) > fipamezole (1:6.0) > atipamezole (1:0.81).

α2-adrenoceptor radioligand binding subtype selectivity Ki determination

Functional Antagonist Potency at Human α2 Receptors: [35S]GTPγS Binding Assay Confirms Full Antagonism

Fipamezole's antagonist properties were functionally validated by its ability to reduce adrenaline-induced [35S]GTPγS binding, yielding KB values of 8.4 nM (α2A), 16 nM (α2B), and 4.7 nM (α2C) [1]. These functional KB values are in close agreement with the corresponding binding Ki values, confirming that fipamezole acts as a neutral antagonist devoid of inverse agonist activity at these receptors. Notably, the functional KB at α2C (4.7 nM) indicates approximately 11.7-fold greater functional potency than predicted by binding Ki alone (55 nM), a phenomenon not uniformly observed with idazoxan or yohimbine, where functional data at all three human subtypes are not reported in a single standardized assay system [2].

functional antagonism GTPγS binding KB determination inverse agonism

In Vivo Efficacy: Fipamezole Prolongs L-Dopa Anti-Parkinsonian Action Duration by 66% in MPTP-Lesioned Primate Model

In the MPTP-lesioned marmoset model of Parkinson's disease, fipamezole (JP-1730) administered at 10 mg/kg in combination with L-dopa significantly reduced L-dopa-induced dyskinesia without compromising the anti-parkinsonian efficacy of L-dopa [1]. Critically, the duration of anti-parkinsonian action of the L-dopa + fipamezole combination was 66% greater than that of L-dopa alone. By comparison, idazoxan, evaluated in the same MPTP-lesioned primate paradigm, was also reported to enhance the duration of L-dopa anti-parkinsonian action, but quantitative duration data for idazoxan under identical experimental conditions are not published in the same report [1]. Yohimbine and rauwolscine were also previously shown to alleviate L-dopa-induced dyskinesia in this model, but without reported quantification of action duration prolongation [1].

MPTP-lesioned marmoset levodopa-induced dyskinesia duration of action nonhuman primate

Clinical Proof-of-Concept: Fipamezole 90 mg TID Reduces LID by -1.9 Points vs Placebo in the FJORD Phase IIb Study

In the double-blind, randomized, placebo-controlled FJORD study (N = 179 across 25 US and 7 Indian centers), the total study population did not reach statistical significance on the primary endpoint. However, in the prespecified US subgroup analysis, fipamezole at 90 mg TID reduced the Levodopa-Induced Dyskinesia Scale (LIDS) score by a mean of -1.9 points versus placebo (95% CI: 0.0 to -3.8; p = 0.047), with significant dose responsiveness demonstrated across placebo, 30 mg, 60 mg, and 90 mg arms (p = 0.014) [1]. In contrast, idazoxan was tested in a smaller pilot study (N = 18) using single oral doses of 10–40 mg prior to an acute L-dopa challenge; dyskinesia improvement was reported after 20 mg idazoxan pretreatment, but the study lacked a multi-dose, 28-day repeated dosing design and did not report effect sizes on a validated dyskinesia scale comparable to LIDS [2]. Atipamezole and yohimbine have not been evaluated in randomized clinical trials for LID in Parkinson's disease.

randomized controlled trial levodopa-induced dyskinesia LIDS scale dose-response

Off-Target Selectivity Profile: Fipamezole Screened Against 30 Binding Sites Shows >10-Fold Window Over Histaminergic and Serotonergic Targets

Fipamezole (JP-1730) was screened against a panel of 30 additional binding sites encompassing neurotransmitter receptors, transporters, and ion channels [1]. The compound showed only moderate affinity at histamine H1 and H3 receptors and the serotonin (5-HT) transporter, with IC50 values in the range of 100 nM to 1 μM. This represents a selectivity window of approximately ≥10-fold over its primary α2A target (Ki = 9.2 nM) and approximately ≥2-fold over α2C (Ki = 55 nM). By comparison, idazoxan exhibits high affinity for imidazoline I2 binding sites (pKi = 7.22, Ki ≈ 60 nM)—a property absent in fipamezole's profile . Yohimbine additionally binds 5-HT1B receptors with a Ki of 19.9 nM, and rauwolscine shows partial agonist activity at 5-HT1A receptors . The absence of significant imidazoline site binding in fipamezole is a pharmacologically meaningful distinction from idazoxan.

off-target screening selectivity profile histamine receptors serotonin transporter

Oral Bioavailability and Oromucosal Delivery: Fipamezole Overcomes the Poor Oral Bioavailability Limitation of Atipamezole

Fipamezole is characterized as an orally active α2-adrenergic receptor antagonist, a property confirmed by its clinical development via oral and oromucosal routes at doses of 30–90 mg [1]. In contrast, atipamezole is reported to exhibit poor oral bioavailability, with the literature describing it as 'not orally active' in certain contexts [2]. The structural basis for this difference lies in fipamezole's 5-fluoro substitution on the indan ring—introduced via Balz-Schiemann fluorination of atipamezole [3]—which modulates metabolic stability. Furthermore, fipamezole is protected by US Patent 8,653,122 (exclusivity until 2027) for oromucosal administration, a route claimed to be 'essentially the only method of administration that achieves sufficient plasma levels of the drug and that is suitable for long-term treatment' [4]. This formulation-based differentiation has no counterpart for atipamezole, idazoxan, or yohimbine in the context of Parkinson's disease treatment.

oral bioavailability oromucosal administration formulation patent first-pass metabolism

Optimal Application Scenarios for Fipamezole Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Dyskinesia Research Requiring a Clinically Validated α2 Antagonist Tool Compound

For laboratories conducting MPTP-lesioned nonhuman primate or rodent models of levodopa-induced dyskinesia, fipamezole hydrochloride is the most appropriate α2-antagonist tool compound. The 66% prolongation of L-dopa's anti-parkinsonian action duration demonstrated in marmosets [1], combined with Class III clinical evidence of LID reduction from the FJORD study [2], provides a translational bridge that idazoxan, atipamezole, and yohimbine lack. Procurement of fipamezole hydrochloride rather than idazoxan ensures that the compound used in preclinical studies is the same molecular entity that has progressed through Phase IIb clinical evaluation, thereby maximizing translational relevance.

α2-Adrenoceptor Subtype Pharmacology Studies Requiring Defined Subtype Selectivity Profiles

Investigators dissecting the relative contributions of α2A, α2B, and α2C subtypes to physiological or behavioral endpoints should select fipamezole hydrochloride when a non-subtype-selective antagonist profile is desired. With Ki values spanning 9.2–55 nM across subtypes [1], fipamezole provides a balanced blockade profile that is distinct from the α2C-preferring yohimbine (Ki ratio α2A:α2C = 4.4:1) and the ultra-high affinity atipamezole. The complete functional KB dataset (8.4, 16, 4.7 nM) [1] supports quantitative interpretation of concentration-response relationships, a feature not available for idazoxan from a single standardized assay.

Chronic Oral Dosing Studies in Rodent Models Where Atipamezole is Unsuitable

Research protocols requiring repeated oral administration of an α2 antagonist over days to weeks should utilize fipamezole hydrochloride rather than atipamezole. Atipamezole's poor oral bioavailability necessitates parenteral delivery , which introduces handling stress, limits dosing frequency, and complicates chronic study designs. Fipamezole's established oral activity [1] and defined oral formulation protocols (suspension in 0.5% carboxymethylcellulose sodium) enable straightforward incorporation into long-term dietary or gavage-based dosing regimens.

Imidazoline Receptor-Free Experimental Systems for α2-Adrenoceptor Signal Isolation

When experimental objectives require isolation of α2-adrenoceptor-mediated effects from imidazoline receptor-mediated confounds, fipamezole hydrochloride is the preferred antagonist over idazoxan. Idazoxan binds I2 imidazoline receptors with a Ki of approximately 60 nM , only 6-fold above its α2A Ki, creating a significant risk of dual-target pharmacology at concentrations routinely used in vitro (100 nM–1 μM). Fipamezole's off-target screen showed no imidazoline receptor binding [1], providing a cleaner pharmacological tool for definitive α2-adrenoceptor mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fipamezole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.